7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Description
Properties
Molecular Formula |
C7H8N4 |
|---|---|
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-7-10-9-4-11(7)3-6(5)8/h2-4H,8H2,1H3 |
InChI Key |
GDDHBMRRKZZZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN=CN2C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Displacement and Cyclization (Based on Asian Journal of Chemistry, 2017)
This method involves a stepwise approach starting from 2-chloropyridine:
Step 1: Formation of 2-Hydrazinopyridine
- React 2-chloropyridine with hydrazine hydrate (99%) to yield 2-hydrazinopyridine.
Step 2: Formation of Chloroacetyl Derivative
- Treat 2-hydrazinopyridine with chloroacetyl chloride to obtain the chloroacetyl hydrazide intermediate.
Step 3: Cyclization to 3-Chloromethyl-triazolo[4,3-a]pyridine
- Treat the intermediate with phosphorus oxychloride (POCl₃) to cyclize and chlorinate, yielding 3-chloromethyl-triazolo[4,3-a]pyridine.
Step 4: Nucleophilic Displacement with Methylamine
Step 5: Protection and Deprotection
- Protect the amine group with Boc anhydride.
- Deprotect using HCl in dioxane to obtain the hydrochloride salt of the amine.
Step 6: Amide Formation (Optional for Derivatives)
- React the hydrochloride salt with various acids in the presence of HATU (a coupling reagent) to form amide derivatives.
This method is noted for its facile reaction conditions and good yields, making it suitable for preparing the target amine and its derivatives.
Convergent Synthesis via Hydrazide Intermediate (Based on Patent AU2014302595A1)
This approach describes a convergent synthesis involving three key starting materials:
- 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH)
- 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH)
- S-propionic acid or ester
Step 1: Alkylation of NAPH
- Alkylate NAPH to form a stable intermediate (NAPA).
Step 2: Coupling of NAPA and PYRH
- Couple NAPA and PYRH to form a hydrazide intermediate (HYDZ).
Step 3: Dehydration of HYDZ
- Dehydrate HYDZ to form the fused triazolo-pyridine compound (Compound A).
This method highlights the preparation of complex fused heterocycles but includes the formation of the triazolo[4,3-a]pyridine core, which is structurally related to 7-Methyl-triazolo[4,3-a]pyridin-6-amine. The process involves controlled reaction conditions, including the use of coupling reagents and dehydration steps to form the fused ring system.
| Step | Description | Outcome |
|---|---|---|
| 1 | Alkylation of NAPH | Formation of alkylated intermediate (NAPA) |
| 2 | Coupling NAPA and PYRH | Formation of hydrazide intermediate (HYDZ) |
| 3 | Dehydration of HYDZ | Formation of fused triazolo-pyridine compound |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups at the amine position .
Scientific Research Applications
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Variations and Key Differences
The following table summarizes critical structural and functional differences between 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine and its analogs:
Biological Activity
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and structure-activity relationships (SARs). The synthesis methods and various studies that highlight its efficacy against different cell lines are also discussed.
Structural Characteristics
The compound this compound features a triazole ring fused with a pyridine structure. Its molecular formula is and it has a molecular weight of approximately 164.17 g/mol. The presence of the methyl group at the 7-position of the triazole ring is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 164.17 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,3-a]pyridines exhibit significant anticancer properties. For instance, a related compound showed potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer). The mechanism involves the inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways.
Case Study: Compound L7
In a study focusing on 7-amino-[1,2,4]triazolo derivatives, compound L7 was identified as particularly effective against A549 cells with an IC50 value of 0.16 μM. This compound induced apoptosis by decreasing mitochondrial membrane potential and arresting the cell cycle at the G1 phase .
Table 2: Anticancer Activity of Compound L7
| Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung) | 0.16 |
| PC-3 (Prostate) | 0.30 |
| HCT116 (Colon) | 0.51 |
| MCF-7 (Breast) | 0.30 |
| MDA-MB-231 | 0.70 |
Antibacterial Activity
In addition to anticancer properties, compounds based on the triazolo framework have shown antibacterial activity. For example, certain derivatives were found to exhibit moderate activity against pathogens like N. meningitidis and H. influenzae, suggesting their potential as antibiotic agents .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the triazole and pyridine rings can significantly influence biological activity. For instance, varying substituents can enhance potency against specific targets or alter selectivity profiles.
Key Findings:
- Substituent Effects : Methyl and halogen substitutions on the triazole ring generally increase biological activity.
- Ring Modifications : Alterations in the pyridine moiety can lead to improved pharmacokinetic properties.
Q & A
Q. Q1. What are the established synthetic routes for 7-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves cyclization of precursors like 2-aminopyridine with hydrazine derivatives under acidic conditions. Copper acetate is a common catalyst, and reactions are heated to 80–100°C for 4–8 hours to form the triazole ring . For optimization, microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C) and improves purity. Continuous flow reactors are also recommended for scalability . Purification often involves recrystallization from ethanol or conversion to hydrochloride salts via HCl treatment .
Q. Q2. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
Key techniques include:
- NMR spectroscopy : For confirming hydrogen and carbon environments (e.g., amine protons at δ 6.2–6.5 ppm, aromatic protons at δ 7.8–8.2 ppm) .
- IR spectroscopy : To identify NH₂ stretches (~3350 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : To verify the molecular ion peak at m/z 148.17 (C₇H₈N₄) .
- HPLC with UV detection : For purity assessment (≥95% recommended for biological assays) .
Q. Q3. How should researchers handle discrepancies in molecular weight data across sources?
Discrepancies may arise from isomer variations (e.g., 3-methyl vs. 7-methyl substituents) or salt forms (e.g., dihydrochloride adds 72.92 g/mol). For this compound, the molecular weight is 148.17 g/mol (C₇H₈N₄), as confirmed by PubChem CID 28317400 . Cross-validate using InChI Key InChI=1S/C7H8N4/c1-5-9-10-7-3-2-6(8)4-11(5)7/h2-4H,8H2,1H3 .
Q. Q4. What safety protocols are critical during laboratory handling?
- Use PPE (gloves, goggles) due to potential skin/eye irritation .
- Avoid inhalation; work in a fume hood.
- Store at 2–8°C in airtight containers to prevent degradation .
- Dispose of waste via approved chemical disposal programs .
Advanced Research Questions
Q. Q5. How can computational modeling predict the compound’s binding affinity for biological targets?
Molecular docking (e.g., AutoDock Vina) and DFT calculations can model interactions with enzymes like kinases or GPCRs. The amine group at position 6 and triazole ring nitrogen atoms are key pharmacophores for hydrogen bonding. Use PubChem’s 3D conformer (CID 28317400) as a starting structure . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) assays .
Q. Q6. What strategies resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects)?
- Dose-response studies : Test across a wide concentration range (nM to μM) to identify specific vs. off-target effects.
- Structural analogs : Compare with derivatives (e.g., 6-iodo or 2-trifluoromethyl analogs) to isolate functional groups responsible for activity .
- Mechanistic assays : Use Western blotting (e.g., p53 or caspase-3 for apoptosis) or bacterial growth inhibition assays to clarify modes of action .
Q. Q7. What catalytic systems enhance regioselectivity in triazolo-pyridine ring formation?
Copper(I) iodide with 1,10-phenanthroline improves regioselectivity for the [1,2,4]triazolo[4,3-a]pyridine scaffold over [1,5-a] isomers. Solvent choice (e.g., DMF vs. ethanol) also influences product distribution. Reaction monitoring via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) ensures purity .
Q. Q8. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
- Lipophilicity modulation : Introduce fluorine or methyl groups to adjust logP (optimal range: 1.5–3.0) .
- Metabolic stability : Replace the 6-amine with a urea or sulfonamide group to reduce CYP450-mediated oxidation .
- Solubility enhancement : Synthesize phosphate or mesylate salts .
Q. Q9. What methodologies validate the compound’s stability under physiological conditions?
- pH stability tests : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; analyze degradation via LC-MS .
- Plasma stability assays : Use human plasma to assess esterase/protease susceptibility .
- Forced degradation studies : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .
Q. Q10. How do researchers reconcile conflicting data on synthetic yields from academic vs. patent literature?
Patent methods often omit optimization details (e.g., inert atmosphere, exact stoichiometry). Reproduce procedures with incremental adjustments:
- Vary catalyst loading (0.5–5 mol%).
- Test alternative solvents (e.g., DMSO for polar intermediates).
- Use Dean-Stark traps for azeotropic removal of water in cyclization steps .
Methodological Resources
- Synthetic Protocols : Refer to PubChem’s detailed reaction entries (CID 28317400) and Acta Pharm. procedures for triazolo-pyrimidine analogs .
- Safety Data : BLD Pharmatech’s SDS (Catalog BD211904) provides handling and disposal guidelines .
- Computational Tools : PubChem’s 3D structure database and Molinspiration for bioactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
